2-Chloro-1-ethynyl-3,4-dimethoxybenzene
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Overview
Description
2-Chloro-1-ethynyl-3,4-dimethoxybenzene is an organic compound characterized by a benzene ring substituted with a chlorine atom, an ethynyl group, and two methoxy groups at the 3 and 4 positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3,4-dimethoxybenzene as the starting material.
Halogenation: Chlorination of 3,4-dimethoxybenzene using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce the chlorine atom at the 2-position.
Alkylation: Introduction of the ethynyl group at the 1-position through a reaction with ethynylmagnesium bromide (a Grignard reagent) followed by hydrolysis.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring the use of large reactors and continuous flow systems to maintain consistent quality and yield. The process also includes purification steps such as recrystallization or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring undergoes substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.
Reduction: LiAlH4, in anhydrous ether.
Substitution: Various electrophiles, such as acyl chlorides, in the presence of a Lewis acid catalyst like AlCl3.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
2-Chloro-1-ethynyl-3,4-dimethoxybenzene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism by which 2-Chloro-1-ethynyl-3,4-dimethoxybenzene exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
2-Chloro-1-ethenyl-3,4-dimethoxybenzene: Similar structure but with an ethenyl group instead of an ethynyl group.
3,4-Dimethoxychlorobenzene: Similar but lacks the ethynyl group.
2-Chloro-3,4-dimethoxybenzaldehyde: Similar but with an aldehyde group instead of an ethynyl group.
Uniqueness: 2-Chloro-1-ethynyl-3,4-dimethoxybenzene is unique due to the presence of both the ethynyl group and the chlorine atom, which can influence its reactivity and binding properties compared to similar compounds.
This compound's versatility and unique properties make it a valuable tool in scientific research and industrial applications
Properties
IUPAC Name |
2-chloro-1-ethynyl-3,4-dimethoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h1,5-6H,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAKPDDIBVBXPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C#C)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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